Ornidazole-13C2,15N2

Bioanalysis Pharmacokinetics Mass Spectrometry

This Ornidazole-13C2,15N2 is a certified analytical reference standard with ≥98% purity and >98 atom% isotopic enrichment, specifically synthesized for quantitative mass spectrometry. Unlike deuterated analogs (e.g., Ornidazole-d5), the 13C2,15N2 labeling on the imidazole ring ensures near-identical chromatographic co-elution with the unlabeled analyte, eliminating deuterium-related retention time shifts. This makes it the superior SIL-IS for correcting matrix effects in bioequivalence studies, pharmacokinetic profiling, and food safety residue monitoring. Choose this standard for robust, regulatory-compliant method validation.

Molecular Formula C7H10ClN3O3
Molecular Weight 223.60 g/mol
Cat. No. B15621826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrnidazole-13C2,15N2
Molecular FormulaC7H10ClN3O3
Molecular Weight223.60 g/mol
Structural Identifiers
InChIInChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/i1+1,5+1,9+1,10+1
InChIKeyIPWKIXLWTCNBKN-MTFFBFBTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ornidazole-13C2,15N2: Certified Analytical Reference Standard for High-Precision Quantification


Ornidazole-13C2,15N2 is a stable isotope-labeled analog of ornidazole, a third-generation 5-nitroimidazole antimicrobial agent with established antiprotozoal and antibacterial activity against anaerobic bacteria [1]. This compound is specifically synthesized with two carbon-13 (¹³C) atoms and two nitrogen-15 (¹⁵N) atoms incorporated into the imidazole ring, resulting in a molecular mass shift of +4 Da relative to the unlabeled parent compound . It is supplied as a high-purity analytical reference standard, characterized by a minimum HPLC purity of 99% and isotopic enrichment exceeding 98 atom%, and is intended exclusively for research and bioanalytical method development .

Ornidazole-13C2,15N2: Why Unlabeled or Alternative Isotope Analogs Cannot Be Interchanged


The precise quantitation of ornidazole in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) necessitates the use of a stable isotope-labeled internal standard (SIL-IS) to correct for variable analyte recovery, matrix-induced ion suppression or enhancement, and instrument drift . The use of unlabeled ornidazole as a surrogate calibrant fails to account for these systematic errors, leading to compromised accuracy and precision in pharmacokinetic, bioequivalence, and residue monitoring studies [1]. While alternative isotopically labeled forms, such as Ornidazole-d5, are commercially available, the selection between ¹³C/¹⁵N and ²H (deuterium) labeling is not arbitrary; each offers distinct analytical properties that can impact method robustness and data comparability across different instrument platforms and chromatographic conditions .

Ornidazole-13C2,15N2: Quantitative Differentiation Evidence for Scientific Procurement


High Isotopic Purity (¹³C₂, ¹⁵N₂) Guarantees Minimal Spectral Interference in Complex Matrices

Ornidazole-13C2,15N2 is manufactured to a certified isotopic purity of >99 atom% (corresponding to 99.5 atom% ¹³C₂, 99.8 atom% ¹⁵N in two positions), as specified by the vendor's certificate of analysis . This high isotopic enrichment minimizes the residual unlabeled ornidazole signal (M) that can overlap with the internal standard channel (M+4), thereby reducing cross-talk and ensuring accurate quantification of low-abundance analytes in complex biological matrices. In comparison, the isotopic enrichment for common deuterated analogs (e.g., Ornidazole-d5) is specified at 98% atom D, and for unlabeled ornidazole reference standards, no isotopic enrichment is claimed .

Bioanalysis Pharmacokinetics Mass Spectrometry

High Chemical Purity (≥99%) Ensures Accurate Calibration and Minimizes Contaminant Interference

The target compound is supplied with a certified HPLC purity of ≥99%, as per vendor specifications . This high degree of chemical purity ensures that the measured signal in LC-MS/MS or GC-MS analysis is attributable solely to the intended isotopically labeled species, minimizing background noise and false positives arising from structurally related impurities or degradation products. In contrast, the reported purity for a deuterated analog, Ornidazole-d5, is specified at 98%, while unlabeled ornidazole analytical standards are typically ≥98-99% [1].

Method Validation Reference Materials Quality Control

13C/15N Labeling Provides Superior Chromatographic Co-elution Compared to Deuterated Analogs

The use of ¹³C and ¹⁵N labeling in Ornidazole-13C2,15N2 is associated with minimal alteration of the physicochemical properties of the molecule, ensuring near-identical chromatographic retention time and ionization efficiency to the unlabeled analyte . This co-elution behavior is critical for effectively compensating for matrix effects, which are time-dependent during LC-MS/MS analysis. In contrast, deuterium-labeled internal standards (e.g., Ornidazole-d5) can exhibit a slight but measurable chromatographic isotope effect, resulting in a small shift in retention time relative to the unlabeled analyte, which can diminish the internal standard's ability to correct for matrix-induced ion suppression or enhancement across the entire peak elution window .

LC-MS/MS Stable Isotope Labeling Internal Standard

Ornidazole-13C2,15N2: Optimal Application Scenarios Based on Quantitative Evidence


Quantitative Bioanalysis of Ornidazole in Human Plasma for Pharmacokinetic Studies

The high isotopic purity (>99 atom%) and minimal chromatographic shift of Ornidazole-13C2,15N2 make it the preferred internal standard for developing and validating sensitive LC-MS/MS methods to quantify ornidazole concentrations in human plasma. The near-identical co-elution with the analyte ensures optimal correction for matrix effects, while the minimal spectral interference from residual unlabeled material enables accurate measurement of low drug concentrations (e.g., in the lower ng/mL range) required for comprehensive pharmacokinetic profiling [1].

Trace-Level Detection of Ornidazole Residues in Food Matrices and Environmental Samples

The combination of high chemical purity (≥99%) and high isotopic enrichment of Ornidazole-13C2,15N2 supports the development of robust and confirmatory GC-MS or LC-MS/MS methods for the detection and quantification of ornidazole residues in complex matrices such as animal tissues, milk, or wastewater. The minimal interference from impurities and the reliable signal of the M+4 internal standard channel enable confident identification and quantification at regulatory threshold levels, thereby facilitating compliance monitoring and food safety assessments .

Method Development and Validation for Ornidazole in Pharmaceutical Formulations

As a certified analytical reference standard with a documented purity of ≥99% and isotopic enrichment of >99%, Ornidazole-13C2,15N2 is suitable for use as a system suitability standard or a calibrator in the development and validation of stability-indicating HPLC methods for ornidazole in drug products. Its defined purity profile ensures accurate and traceable calibration, which is a fundamental requirement for pharmaceutical quality control and regulatory submissions (e.g., ANDA, DMF) .

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